(1H-Indazol-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
1H-indazol-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEKQUSIGWEJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-4-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indazole with formaldehyde and subsequent reduction to form the methanamine derivative. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; often in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
(1H-Indazol-4-yl)methanamine dihydrochloride is widely used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1H-Indazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Indazole Series
Positional Isomers
Small changes in substitution patterns on the indazole ring significantly alter physicochemical and biological properties:
Key Differences :
- Solubility: The dihydrochloride form of the 4-substituted derivative improves aqueous solubility compared to mono-hydrochloride isomers.
- Biological Activity : Positional changes alter interactions with target proteins. For example, 4-substituted indazoles show higher affinity for PI3K/mTOR pathways .
Derivatives with Additional Functional Groups
Heterocyclic Analogues
Triazole-Based Compounds
Triazole derivatives replace the indazole core with a 1,2,3-triazole ring, altering electronic properties and hydrogen-bonding capacity:
Comparison :
- Reactivity : The triazole core is less aromatic than indazole, reducing π-π stacking but increasing versatility in synthetic modifications.
- Applications : Triazole derivatives are widely used in antimicrobial and antiviral drug discovery .
Thiazole-Based Compounds
Thiazole derivatives introduce sulfur into the heterocycle, influencing lipophilicity and metabolic pathways:
Key Differences :
- Electronic Properties : Thiazoles exhibit stronger electron-withdrawing effects compared to indazoles, altering redox behavior.
- Biological Targets : Thiazole derivatives are prominent in protease inhibitor development .
Biological Activity
(1H-Indazol-4-yl)methanamine dihydrochloride, with the molecular formula C₈H₁₁Cl₂N₃, is a derivative of indazole, a bicyclic compound containing nitrogen. This compound is primarily utilized in scientific research due to its unique properties and potential biological applications.
Synthesis and Properties
The synthesis of this compound typically involves cyclization of appropriate precursors, often starting with indazole and formaldehyde, followed by reduction to yield the methanamine derivative. The final product is formed by treating the resulting amine with hydrochloric acid to produce the dihydrochloride salt. This compound exhibits various chemical reactivities, including oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise mechanisms depend on the context of its application, particularly in enzyme inhibition and potential therapeutic roles.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that certain derivatives of indazole can effectively inhibit these enzymes, with IC50 values indicating micromolar potency. For instance, compounds related to this structure have been tested for their anti-cholinesterase activity, revealing promising results that suggest potential applications in neurodegenerative diseases .
Comparative Studies
To understand the biological significance of this compound, it's beneficial to compare it with similar compounds. The following table summarizes key differences in biological activities among various indazole derivatives:
| Compound Name | AChE IC50 (μM) | BChE IC50 (μM) | Notes |
|---|---|---|---|
| This compound | 0.39 | 0.28 | Strong dual inhibition |
| (1H-Indazol-3-yl)methanamine dihydrochloride | 0.58 | 0.45 | Moderate inhibition |
| (2H-Indazol-4-yl)methanamine dihydrochloride | 0.75 | 0.60 | Weaker compared to 4-substituted variant |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In a study examining neuroprotective agents, this compound was found to enhance cholinergic transmission in models of Alzheimer's disease by inhibiting AChE activity, leading to improved cognitive function in treated mice.
- Anticancer Activity : Research on cancer cell lines has indicated that derivatives of (1H-Indazol-4-yl)methanamine exhibit significant cytotoxic effects against various cancer types, including triple-negative breast cancer. In vivo studies demonstrated a reduction in tumor size when administered at specific dosages .
- CFTR Modulation : Investigations into cystic fibrosis treatment have explored how this compound can act as a modulator for the cystic fibrosis transmembrane conductance regulator (CFTR), potentially aiding in restoring ion channel function in affected patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
